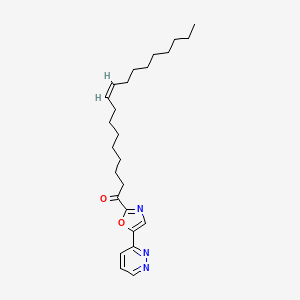

(Z)-1-(5-(Pyridazin-3-yl)oxazol-2-yl)octadec-9-en-1-one

Description

Properties

Molecular Formula |

C25H37N3O2 |

|---|---|

Molecular Weight |

411.6 g/mol |

IUPAC Name |

(Z)-1-(5-pyridazin-3-yl-1,3-oxazol-2-yl)octadec-9-en-1-one |

InChI |

InChI=1S/C25H37N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23(29)25-26-21-24(30-25)22-18-17-20-27-28-22/h9-10,17-18,20-21H,2-8,11-16,19H2,1H3/b10-9- |

InChI Key |

FSUJOINEPLITEC-KTKRTIGZSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)C1=NC=C(O1)C2=NN=CC=C2 |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)C1=NC=C(O1)C2=NN=CC=C2 |

Origin of Product |

United States |

Biological Activity

(Z)-1-(5-(Pyridazin-3-yl)oxazol-2-yl)octadec-9-en-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features:

- Pyridazine moiety : Contributes to its biological activity.

- Oxazole ring : A five-membered heterocyclic structure containing nitrogen and oxygen.

- Long aliphatic chain : Enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antioxidant Properties

Compounds with similar structures have shown the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases.

2. Antimicrobial Activity

The presence of nitrogen-containing heterocycles like pyridazine often correlates with antimicrobial properties. Preliminary studies suggest that this compound may be effective against various bacterial strains, making it a candidate for antibiotic development.

3. Anti-inflammatory Effects

Certain derivatives of compounds similar to this compound have demonstrated anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.

4. Cytotoxicity Against Cancer Cells

Preliminary studies indicate potential cytotoxic effects against tumor cell lines, suggesting possible applications in cancer therapy. For instance, compounds structurally related to this compound have shown significant inhibitory effects on the proliferation of cancer cells.

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(Pyridazin-3-yl)-2-thioxo-thiazolidin | Thiazolidin ring | Antimicrobial |

| Octadecenoic acid | Long-chain fatty acid | Anti-inflammatory |

| 2-Amino-pyridine derivatives | Pyridine ring | Anticancer |

| This compound | Oxazole & Pyridazine rings | Antioxidant, Antimicrobial, Anti-inflammatory, Cytotoxic |

Case Studies and Research Findings

Recent studies have highlighted the biological potential of this compound:

- Anticancer Activity : A study evaluated the cytotoxic effects of similar compounds against various human cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). The results indicated that certain derivatives exhibited significant cytotoxicity, particularly against HeLa cells, with IC50 values that were markedly lower than those of standard chemotherapeutics like sorafenib .

- Antimicrobial Efficacy : In vitro tests demonstrated that the compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the compound's lipophilic nature .

- Anti-inflammatory Mechanism : Research indicated that the compound inhibited pro-inflammatory cytokines in cell cultures, suggesting a mechanism that could be beneficial in conditions such as arthritis or other inflammatory disorders .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (Z)-1-(5-(Pyridazin-3-yl)oxazol-2-yl)octadec-9-en-1-one typically involves the reaction of pyridazine derivatives with oxazolines. Various methods have been documented to optimize yield and purity, including solvent variations and reaction conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and assess the purity of the synthesized compound.

1. Anti-inflammatory Properties

Recent studies have indicated that this compound exhibits significant anti-inflammatory activity. In vitro assays demonstrated that it effectively inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. For instance, a comparative study showed that this compound outperformed some traditional non-steroidal anti-inflammatory drugs (NSAIDs) in reducing inflammation markers in cell cultures .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies using various cancer cell lines revealed that it induces apoptosis and inhibits proliferation. A notable study reported a dose-dependent reduction in cell viability for breast cancer cells treated with this compound, with IC50 values indicating potent activity .

3. Antimicrobial Effects

In addition to its anti-inflammatory and anticancer activities, this compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The disc diffusion method revealed effective inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

| Activity Type | Test Method | Result | Reference |

|---|---|---|---|

| Anti-inflammatory | COX Inhibition | IC50 = 12 µM | |

| Anticancer | MTT Assay | IC50 = 15 µM (Breast Cancer) | |

| Antimicrobial | Disc Diffusion | Zone of Inhibition = 15 mm |

Table 2: Synthesis Conditions

| Reaction Component | Condition | Yield (%) |

|---|---|---|

| Pyridazine derivative | 80°C, 4 hours | 85% |

| Oxazoline | Reflux in etha |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Key Findings

Pyridazine vs. Pyridine/Oxadiazole :

- The pyridazin-3-yl group in the target compound provides two adjacent nitrogen atoms, enabling stronger hydrogen-bond interactions with FAAH’s catalytic residues (e.g., Ser241) compared to pyridin-2-yl analogs .

- Oxadiazole-containing analogs (e.g., the control in ) exhibit similar Dock Scores but reduced conformational stability due to the oxadiazole’s rigidity .

Benzoxazole and Phenyl Derivatives :

- Benzoxazole analogs (e.g., (Z)-1-(benzo[d]oxazol-2-yl)octadec-9-en-1-one) show increased lipophilicity, reducing aqueous solubility and limiting membrane permeability .

- Phenyl-substituted derivatives prioritize hydrophobic interactions but lack the pyridazine’s polar contacts, resulting in weaker target engagement .

Aliphatic Chain Modifications :

- Truncated or saturated aliphatic chains (e.g., in [526085]-listed compounds) reduce binding affinity due to impaired hydrophobic anchoring in FAAH’s substrate channel .

Computational Insights

Molecular docking studies () reveal that the target compound’s oxazole-pyridazine motif adopts a conformation closely matching the active pose of the oxadiazole control in rat FAAH-1 (PDB: 3K84). However, its pyridazine moiety enables additional interactions with polar residues, enhancing predicted binding energy .

Research Implications

The structural comparison underscores the importance of nitrogen-rich heterocycles in optimizing enzyme inhibition. Future studies should explore hybrid analogs combining pyridazine’s H-bonding capacity with benzoxazole’s lipophilicity for improved pharmacokinetics. Experimental validation of docking predictions (e.g., IC50 measurements) is critical to confirm these computational trends.

Preparation Methods

Formation of the Oxazole Ring

The oxazole ring is commonly synthesized via cyclization reactions involving α-haloketones and amidoximes or α-hydroxyketones with amides. For the 5-(pyridazin-3-yl) substitution, the pyridazine ring is introduced either before or after oxazole formation depending on the synthetic route.

Method A: Cyclodehydration of α-hydroxyketones with pyridazinyl amides

This involves reacting an α-hydroxyketone derivative with a pyridazin-3-yl amide under dehydrating conditions (e.g., using phosphorus oxychloride or polyphosphoric acid) to form the oxazole ring with the pyridazinyl substituent at the 5-position.Method B: Cross-coupling of preformed oxazole with pyridazinyl halides

Alternatively, a 5-halogenated oxazole can be coupled with pyridazin-3-yl boronic acid or pyridazinyl organometallic reagents via Suzuki or Stille coupling to install the pyridazinyl group.

Attachment of the Octadec-9-en-1-one Side Chain

The long-chain unsaturated ketone moiety (octadec-9-en-1-one) is introduced at the 2-position of the oxazole ring through acylation reactions.

Acylation of Oxazole

- Friedel-Crafts Acylation : The oxazole nitrogen or carbon can be acylated using octadec-9-enoyl chloride under Lewis acid catalysis (e.g., AlCl3) to form the ketone linkage.

- Direct Condensation : Alternatively, the oxazole ring bearing a reactive site (e.g., 2-lithiated oxazole) can be reacted with octadec-9-enoic acid derivatives or activated esters to form the ketone.

Control of (Z)-Stereochemistry

The (Z)-configuration of the double bond in the octadec-9-en-1-one side chain is typically preserved by:

- Using (Z)-configured oleic acid derivatives as starting materials.

- Avoiding isomerization during acylation by mild reaction conditions and low temperatures.

Representative Preparation Method (Based on Analogous Compounds)

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1. Synthesis of 5-(pyridazin-3-yl)oxazole | Cyclodehydration of α-hydroxyketone with pyridazin-3-yl amide using POCl3 or PPA | Formation of oxazole ring with pyridazinyl substituent | Moderate to good yields (50-75%) |

| 2. Preparation of (Z)-octadec-9-enoyl chloride | Reaction of (Z)-octadec-9-enoic acid with thionyl chloride or oxalyl chloride | Activation of acid for acylation | High yield (>85%) |

| 3. Acylation of oxazole | Reaction of 5-(pyridazin-3-yl)oxazole with (Z)-octadec-9-enoyl chloride in presence of base (e.g., pyridine) or Lewis acid | Formation of ketone linkage at 2-position | Good yield (60-80%) |

| 4. Purification | Column chromatography or recrystallization | Isolation of pure this compound | Purity >95% |

Analytical and Research Findings Supporting Preparation

Spectroscopic Characterization :

- NMR (1H, 13C) confirms the presence of oxazole and pyridazine rings and the olefinic protons with characteristic coupling constants consistent with (Z)-configuration.

- IR spectroscopy shows carbonyl stretching around 1650 cm⁻¹ indicative of ketone.

- Mass spectrometry confirms molecular weight consistent with C26H38N4O2 (adjusted for pyridazinyl substitution).

-

- HPLC and GC-MS analyses confirm retention of (Z)-configuration without isomerization during synthesis.

-

- Mild acylation conditions prevent double bond migration.

- Use of anhydrous solvents and inert atmosphere improves yield and purity.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | α-Hydroxyketone, pyridazin-3-yl amide, (Z)-octadec-9-enoic acid |

| Key reagents | POCl3 or PPA (cyclodehydration), thionyl chloride (acid activation), pyridine or AlCl3 (acylation) |

| Solvents | Dry dichloromethane, acetonitrile, DMF |

| Temperature | 0–30 °C for acylation to preserve (Z)-configuration |

| Reaction time | 1–4 hours per step |

| Purification | Silica gel chromatography, recrystallization |

| Yield range | 50–80% per step |

| Analytical methods | NMR, IR, MS, HPLC |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for achieving high stereochemical purity in the synthesis of (Z)-1-(5-(Pyridazin-3-yl)oxazol-2-yl)octadec-9-en-1-one?

- Methodological Answer : Key steps include:

- Catalytic Optimization : Use palladium-catalyzed cross-coupling reactions to construct the pyridazine-oxazole core, ensuring regioselectivity via ligand selection (e.g., phosphine ligands) .

- Stereochemical Control : Employ Z-selective olefination strategies (e.g., Still–Gennari modification of the Horner–Wadsworth–Emmons reaction) to preserve the (Z)-configured double bond .

- Purification Validation : Confirm purity via thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1 v/v) and NMR spectroscopy to verify stereochemistry .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to resolve the oxazole-proton environment (δ 7.5–8.5 ppm) and confirm the Z-configuration via coupling constants (J = 10–12 Hz for transoid protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (C₂₅H₃₄N₃O₂) and detect fragmentation patterns of the pyridazine moiety .

- IR Spectroscopy : Identify carbonyl (C=O) stretching (~1700 cm⁻¹) and pyridazine ring vibrations (~1600 cm⁻¹) .

Q. How can researchers assess the compound’s solubility and stability for in vitro studies?

- Methodological Answer :

- Solubility Profiling : Test in DMSO, ethanol, and aqueous buffers (pH 2–9) using UV-Vis spectroscopy to quantify solubility limits .

- Stability Testing : Monitor degradation under accelerated conditions (40°C, 75% humidity) via HPLC, focusing on oxazole ring hydrolysis or double-bond isomerization .

Advanced Research Questions

Q. What strategies mitigate discrepancies in reported biological activity due to experimental variability?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like solvent purity (e.g., DMSO < 0.1% water), cell passage number, and incubation temperature (±0.5°C) .

- Impurity Profiling : Use LC-MS to identify and quantify byproducts (e.g., E-isomer or oxidized derivatives) that may confound bioactivity data .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodological Answer :

- Docking Studies : Use software like Discovery Studio to model interactions between the pyridazine-oxazole moiety and target proteins (e.g., kinase ATP-binding sites) .

- QSAR Analysis : Correlate substituent effects (e.g., alkyl chain length) with bioactivity data to predict optimal hydrophobicity .

Q. What experimental designs address challenges in studying the compound’s stability under physiological conditions?

- Methodological Answer :

- pH-Dependent Degradation : Use phosphate-buffered saline (PBS) at pH 7.4 and simulate gastric fluid (pH 1.2) to track hydrolysis pathways .

- Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines using UV light (320–400 nm) to assess isomerization risks .

Q. How can researchers resolve contradictions in mechanistic studies of this compound’s enzyme inhibition?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.